[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid
Overview
Description
[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid is a chemical compound with the molecular formula C12H13N3O2S and a molecular weight of 263.32 g/mol . This compound is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of [(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid typically involves the reaction of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol with chloroacetic acid in the presence of a base . The reaction is carried out in an organic solvent such as ethanol or acetone, and the mixture is refluxed for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol, acetone, and acetic acid, as well as catalysts such as acids or bases . Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted triazole derivatives .
Scientific Research Applications
[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid involves its interaction with specific molecular targets and pathways. The 1,2,4-triazole nucleus acts as a major pharmacophore by interacting as a hydrogen bond acceptor and donor at the active site of a receptor . This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, resulting in the compound’s biological effects .
Comparison with Similar Compounds
[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid can be compared with other similar compounds, such as:
[(4-phenyl-5-aryl-4H-1,2,4-triazole-3-yl)thio]acetic acid derivatives: These compounds also exhibit various biological activities and are used in similar applications.
4-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]phthalonitrile: This compound has a similar structure and is used in coordination chemistry and material science.
{2-[(E)-({[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazono)methyl]phenoxy}acetic acid: This compound is used in similar research applications and exhibits comparable biological activities.
The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers in various scientific fields .
Biological Activity
[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid is a compound belonging to the 1,2,4-triazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a triazole ring which is crucial for its biological activity.
Property | Value |
---|---|
Molecular Weight | 253.31 g/mol |
CAS Number | 681226-33-5 |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the phenyl group enhances this activity by improving interactions with microbial targets.
Antioxidant Properties
Studies have demonstrated that triazole derivatives possess antioxidant activities. For example, mercapto-substituted 1,2,4-triazoles have been reported to exhibit high antioxidant capabilities, which are beneficial in preventing oxidative stress-related diseases .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit various metabolic enzymes. It shows potential as an acetylcholinesterase (AChE) inhibitor, which could be useful in treating neurological disorders such as Alzheimer's disease .
Structure-Activity Relationship (SAR)
The SAR of triazole derivatives indicates that modifications on the phenyl ring and the alkyl chain significantly influence biological activity. For instance:
- Phenyl Substituents : Electron-donating groups on the phenyl ring enhance antimicrobial activity.
- Alkyl Chain Length : Longer alkyl chains may reduce activity due to steric hindrance .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of triazole derivatives against S. aureus and found that modifications led to improved minimum inhibitory concentrations (MICs), with some compounds exhibiting MIC values lower than standard antibiotics like vancomycin .
- Neuroprotective Effects : Another research focused on the neuroprotective effects of triazole derivatives in models of oxidative stress. The study reported that certain compounds significantly reduced neuronal cell death induced by oxidative agents .
Properties
IUPAC Name |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-2-15-11(9-6-4-3-5-7-9)13-14-12(15)18-8-10(16)17/h3-7H,2,8H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDMEZQTZHRQNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355011 | |
Record name | [(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305337-11-5 | |
Record name | 2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=305337-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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